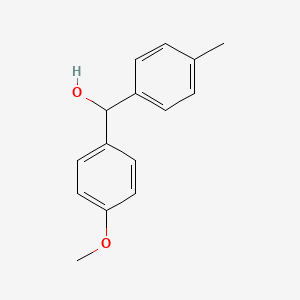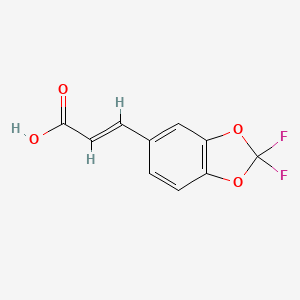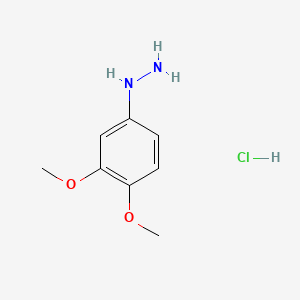
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide
Vue d'ensemble
Description
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide, also known as tert-butylmagnesium bromide, is a commonly used organometallic compound in organic chemistry. It is a highly reactive compound that is used as a strong base and nucleophile in various synthetic reactions.
Applications De Recherche Scientifique
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is used in a variety of synthetic reactions in organic chemistry. It is commonly used as a strong base and nucleophile in reactions such as Grignard reactions, aldol condensations, and Michael additions. It is also used in the synthesis of complex natural products and pharmaceuticals. Its high reactivity and versatility make it a valuable tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is based on its ability to act as a strong base and nucleophile. It can donate a pair of electrons to form a covalent bond with an electrophile, such as a carbonyl group. This results in the formation of a new carbon-carbon bond, which is the basis for many synthetic reactions in organic chemistry.
Biochemical and Physiological Effects:
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is not commonly used in biochemical or physiological research due to its high reactivity and potential toxicity. However, it has been shown to have some potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its potential in this area.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide in lab experiments is its high reactivity and versatility. It can be used in a variety of synthetic reactions and is a valuable tool for organic chemists. However, its high reactivity also makes it potentially dangerous and must be handled with care. It is also not compatible with certain functional groups, such as acidic or basic groups, which can limit its use in some reactions.
Orientations Futures
There are many potential future directions for research involving 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide. One area of interest is its potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its mechanism of action and potential in this area. Additionally, there is potential for the development of new synthetic methods using 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide as a key reagent. This could lead to the synthesis of new natural products and pharmaceuticals with potential therapeutic applications.
Propriétés
IUPAC Name |
magnesium;1-tert-butyl-3,5-dimethylbenzene-4-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-9-6-10(2)8-11(7-9)12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGBYXYHHSVPIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)C(C)(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



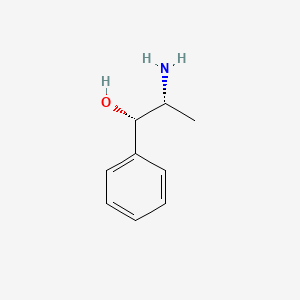
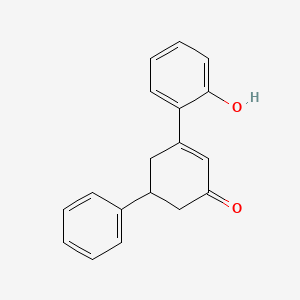
![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)

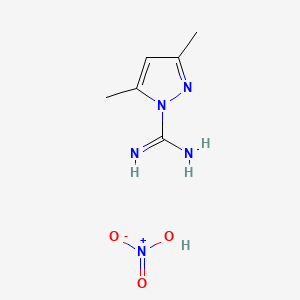
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B3415804.png)
